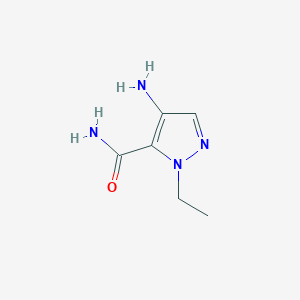![molecular formula C14H14INO B1277620 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide CAS No. 15407-92-8](/img/structure/B1277620.png)
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide
描述
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is a chemical compound that has been widely investigated for its potential scientific applications. It is a synthetic phenol derivative and has a structure of a pyridinium salt, with an iodine atom attached to a phenol group. It is a colorless solid that is insoluble in water and has a melting point of 206-208°C. 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide has been studied for its potential use in a variety of scientific applications, such as drug research, biochemistry, and physiology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide involves the reaction of 2-hydroxyacetophenone with 1-methylpyridinium iodide in the presence of a base to form the intermediate 2-(1-methylpyridin-1-ium-2-yl)phenol. This intermediate is then reacted with acrolein in the presence of a base to form the final product.
Starting Materials
2-hydroxyacetophenone, 1-methylpyridinium iodide, base, acrolein
Reaction
Step 1: 2-hydroxyacetophenone is reacted with 1-methylpyridinium iodide in the presence of a base, such as potassium carbonate, to form the intermediate 2-(1-methylpyridin-1-ium-2-yl)phenol., Step 2: The intermediate 2-(1-methylpyridin-1-ium-2-yl)phenol is then reacted with acrolein in the presence of a base, such as sodium hydroxide, to form the final product 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide., Step 3: The final product is isolated and purified using standard techniques, such as recrystallization or column chromatography.
科学研究应用
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide has been studied for its potential use in a variety of scientific applications. It has been used in research related to drug development, as it can be used to synthesize novel compounds with potential therapeutic activity. It has also been used in biochemistry and physiology research, as its structure can be used to study the interaction between small molecules and proteins. In addition, 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide has been used in research related to the development of catalysts and inhibitors for various chemical reactions.
作用机制
The mechanism of action of 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide is not completely understood. However, it is believed that its structure is able to interact with proteins, leading to changes in their activity. In addition, it has been suggested that the iodine atom attached to the phenol group is able to form covalent bonds with proteins, altering their structure and function.
生化和生理效应
The biochemical and physiological effects of 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide are not yet fully understood. However, it has been suggested that it may have the potential to affect the activity of proteins, leading to changes in biochemical and physiological processes. In addition, it has been suggested that it may be able to interact with enzymes, leading to changes in their activity.
实验室实验的优点和局限性
The advantages of using 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide in lab experiments include its availability, its low cost, and its ability to interact with proteins. The main limitation of using this compound in experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes.
未来方向
The potential future directions for research involving 2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide include further investigation into its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to explore its potential use in drug development and its potential as a catalyst or inhibitor for various chemical reactions. Finally, further research could be conducted to explore its potential use as a tool for studying the interaction between small molecules and proteins.
属性
IUPAC Name |
2-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.HI/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)16;/h2-11H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLSCHFLSMUVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424777 | |
| Record name | AC1O6VQB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide | |
CAS RN |
15407-92-8 | |
| Record name | NSC310170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AC1O6VQB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-HYDROXYSTYRYL)-1-METHYLPYRIDINIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)





![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)



![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)